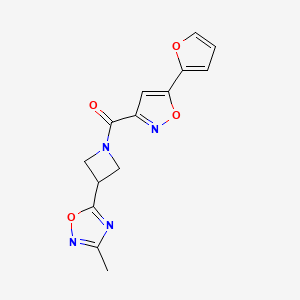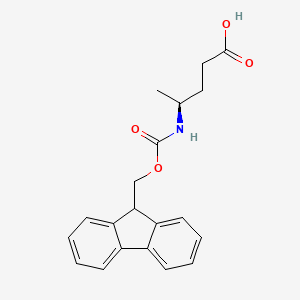
N-(3,4-dimethoxyphenyl)-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3,4-dimethoxyphenyl)-4-phenylpiperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and also has dimethoxyphenyl and phenyl groups . These types of compounds are often studied for their potential biological activities.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving various reagents and catalysts . The synthesis often involves the formation of the piperazine ring, followed by the attachment of the phenyl and dimethoxyphenyl groups .Molecular Structure Analysis
The molecular structure of similar compounds often involves a complex arrangement of rings and chains . The piperazine ring, phenyl group, and dimethoxyphenyl group are likely key structural features of this compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex and are often influenced by factors such as temperature, pressure, and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Synthesis and Crystal Structure
The compound and its derivatives have been extensively studied for their synthesis processes and crystal structures. For instance, the synthesis and Hirshfeld surface analysis of related compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, have been documented, showcasing methods to determine crystal structure through single-crystal X-ray diffraction studies (Prabhuswamy et al., 2016).
Biological Evaluation
Research has also been conducted on the biological evaluation of novel derivatives for potential therapeutic applications. For example, the study on "N-Arylpiperazine-1-carboxamide derivatives" explores their role as orally active nonsteroidal androgen receptor antagonists, indicating their potential in the treatment of prostate cancer (Kinoyama et al., 2005).
Anticancer and Antimicrobial Applications
Derivatives of "N-(3,4-dimethoxyphenyl)-4-phenylpiperazine-1-carboxamide" have been synthesized and evaluated for their anticancer and antimicrobial properties. For instance, compounds have been developed as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, showing significant enzymatic inhibition and promising implications for cancer therapy (Zhang et al., 2016).
Synthesis Techniques
The exploration of synthesis techniques for related compounds, such as the "one-pot" reductive cyclization process, highlights the methodological advancements in creating derivatives with potential pharmacological applications (Bhaskar et al., 2019).
Antidepressant and Nootropic Agents
Further investigations into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone derivatives have shed light on their potential as antidepressant and nootropic agents, expanding the scope of research applications for "N-(3,4-dimethoxyphenyl)-4-phenylpiperazine-1-carboxamide" and its derivatives (Thomas et al., 2016).
Future Directions
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-9-8-15(14-18(17)25-2)20-19(23)22-12-10-21(11-13-22)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFBNFWPMZYGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-phenylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2803115.png)
![6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2803116.png)
![2-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2803118.png)


![N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2803122.png)


![2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2803127.png)

![2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide](/img/structure/B2803132.png)
![2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide](/img/structure/B2803133.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile](/img/structure/B2803136.png)